molecular formula C20H22O9 B8234902 8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione

8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione

Cat. No.: B8234902
M. Wt: 406.4 g/mol
InChI Key: MGXAKXRVQRODDX-UHFFFAOYSA-N
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Description

The compound 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3’,2’:3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione,3-(1,1-dimethylethyl)-2,3,10a,11-tetrahydro-4,11-dihydroxy-8-methyl-,(1R,3S,3aS,4R,6aR,7aS,10aR,11R,11aR)- is a complex organic molecule with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. One common approach is to start with a cyclopentadiene derivative, which undergoes a series of cyclization reactions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the epoxide ring can result in diols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a potential candidate for drug development .

Industry

In industry, this compound is used in the development of new materials with unique properties. Its complex structure allows for the formation of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The epoxide ring and hydroxyl groups allow it to form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-b]pyridine derivatives: These compounds have a similar fused ring structure and are studied for their potential biological activities.

    Cyclopenta[c]furan derivatives: These compounds share a similar core structure and are used in organic synthesis and materials science.

Uniqueness

The uniqueness of 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3’,2’:3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione,3-(1,1-dimethylethyl)-2,3,10a,11-tetrahydro-4,11-dihydroxy-8-methyl-,(1R,3S,3aS,4R,6aR,7aS,10aR,11R,11aR)- lies in its complex structure and the presence of multiple functional groups

Properties

IUPAC Name

8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXAKXRVQRODDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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